4-甲基烟酸甲酯盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

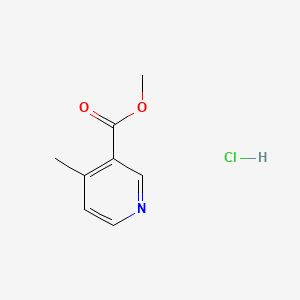

“Methyl 4-methylnicotinate hydrochloride” is a chemical compound with the molecular formula C8H10ClNO2 . It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3 .

Synthesis Analysis

While specific synthesis methods for “Methyl 4-methylnicotinate hydrochloride” were not found, the Mannich reaction is a fundamental type of organic chemistry reaction that is crucial in the production of various medicines, natural goods, and industrial chemicals . This reaction could potentially be used in the synthesis of “Methyl 4-methylnicotinate hydrochloride”.Molecular Structure Analysis

The molecular structure of “Methyl 4-methylnicotinate hydrochloride” consists of 8 carbon atoms, 10 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom . The molecular weight is 151.16 g/mol .Chemical Reactions Analysis

“Methyl 4-methylnicotinate hydrochloride” can undergo hydrolysis, a chemical reaction that involves the breaking of a bond in a molecule using water . The rate of this reaction depends on the ester concentration .Physical and Chemical Properties Analysis

“Methyl 4-methylnicotinate hydrochloride” has a density of 1.1±0.1 g/cm3 . Its boiling point is 215.3±20.0 °C at 760 mmHg . The compound has a molar refractivity of 40.9±0.3 cm3 .科学研究应用

反应性聚合物的合成

4-甲基烟酸甲酯盐酸盐: 用于合成反应性聚合物。 这些聚合物被设计为包含化学反应性官能团,使其适用于作为生物化学和化学应用中的聚合物试剂或聚合物载体 . 该化合物可以被掺入单体中,然后进行聚合,从而形成具有针对性化学反应的特定反应位点的聚合物。

金纳米颗粒稳定

在纳米技术领域,4-甲基烟酸甲酯盐酸盐 用作金纳米粒子 (AuNPs) 合成中的稳定剂。 这些纳米粒子具有独特的物理化学特性,这对生物应用(如疫苗学)有利 . 该化合物的官能团强烈影响 AuNPs 的流体力学直径和 Zeta 电位行为,有助于其胶体稳定性。

有机合成

该化合物是有机合成中的关键中间体,特别是在 (甲基) 丙烯酸酯基单体和聚合物的制备中。 它提供了一种通用的反应性基团前体,可以轻松与带有所需反应性基团的醇和胺反应,从而在一步骤反应中促进反应性聚合物的合成 .

结核病生物标志物检测

4-甲基烟酸甲酯盐酸盐: 被确定为结核分枝杆菌 的挥发性有机标志物。 它在人体呼气中的检测是一种非侵入性方法,有助于快速准确地对结核感染进行流行病学筛查 . 该应用对于公共卫生和流行病学研究至关重要。

聚合物的化学修饰

该化合物还用于非功能性聚合物的化学修饰。 通过将反应性侧基连接到聚合物结构,它可以创造出具有计划的悬垂反应性基团的聚合物。 这种方法对于生产具有特定功能的聚合物至关重要,这些功能无法通过直接聚合获得 .

药物研究

在药物研究中,4-甲基烟酸甲酯盐酸盐 正在探索其在药物制剂和递送中的潜力。 它的物理化学性质,如溶解度和亲脂性,是可能影响药物化合物生物利用度和疗效的因素 .

作用机制

Target of Action

Methyl 4-methylnicotinate hydrochloride, also known as Methyl nicotinate, is primarily used to treat muscle and joint pain . It acts as a rubefacient, a substance that causes redness of the skin by causing dilation of the capillaries and an increase in blood circulation .

Mode of Action

The mode of action of Methyl 4-methylnicotinate hydrochloride involves peripheral vasodilation . This compound enhances local blood flow at the site of application by inducing vasodilation of the peripheral blood capillaries, which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction . It is thought that Methyl nicotinate promotes the release of prostaglandin D2, which is strictly locally-acting due to its short half-life .

Biochemical Pathways

The release of prostaglandin D2, a potent vasodilator and inhibitor of platelet aggregation, indicates potential involvement in the arachidonic acid pathway .

Pharmacokinetics

Given its use as a topical agent, it can be inferred that the compound is primarily absorbed through the skin at the site of application .

Result of Action

The primary result of Methyl 4-methylnicotinate hydrochloride’s action is the relief of aches and pains in muscles, tendons, and joints . This is achieved through its role as a rubefacient, causing local vasodilation and increased blood flow, which can help alleviate pain and discomfort .

安全和危害

生化分析

Cellular Effects

Its parent compound, methyl nicotinate, is known to act as a peripheral vasodilator, enhancing local blood flow at the site of application

Molecular Mechanism

Its parent compound, methyl nicotinate, is thought to promote the release of prostaglandin D2, which acts locally due to its short half-life

属性

IUPAC Name |

methyl 4-methylpyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-6-3-4-9-5-7(6)8(10)11-2;/h3-5H,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWYIAUAYMJMOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743727 |

Source

|

| Record name | Methyl 4-methylpyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352443-13-0 |

Source

|

| Record name | Methyl 4-methylpyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazol-2-yl]acetate](/img/structure/B594870.png)

![1,2,6,9-Tetraazaspiro[4.4]nonane](/img/structure/B594874.png)

![Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B594883.png)